4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro-

Description

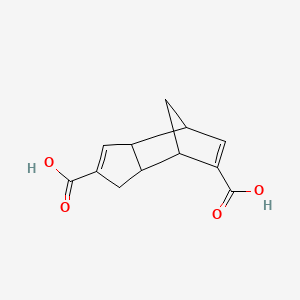

Chemical Structure and Synthesis: 4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- (commonly referred to as "Thiele's acid") is a bicyclic compound with a norbornene-like framework. Its structure features two carboxylic acid groups at positions 2 and 6 of the indene ring and a methano bridge spanning positions 4 and 7, resulting in a partially hydrogenated system (3a,4,7,7a-tetrahydro configuration). Thiele's acid is synthesized via carbonation of sodium cyclopentadienide, yielding the dicarboxylic acid as the major product (60%), alongside minor isomeric byproducts . This compound has garnered interest as a precursor for synthesizing polycarbocyclic systems due to its rigid, functionalized scaffold .

Properties

CAS No. |

37995-02-1 |

|---|---|

Molecular Formula |

C12H12O4 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

(1R,2R,6R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene-4,8-dicarboxylic acid |

InChI |

InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2-3,5,7-9H,1,4H2,(H,13,14)(H,15,16)/t5-,7+,8+,9-/m0/s1 |

InChI Key |

HOEKWXIIQMHCRS-HKVUECMASA-N |

Canonical SMILES |

C1C2C=C(C1C3C2C=C(C3)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation of Octahydro-4,7-methano-1H-indene Precursors

Grignard Addition to Octahydro-4,7-methano-1H-indene-5-one:

The ketone undergoes nucleophilic addition with methyl magnesium bromide in tetrahydrofuran under nitrogen atmosphere at 15-30 °C to yield 5-methyl-octahydro-4,7-methano-1H-indene-5-ol with approximately 90% yield. The reaction is quenched with acetic acid and ice to isolate the alcohol intermediate.Dehydration to Hexahydro-4,7-methano-1H-indene Isomers:

The alcohol intermediate is dehydrated using p-toluenesulfonic acid in toluene at reflux (120-135 °C), removing water azeotropically over 25-30 hours. This affords a mixture of hexahydro-4,7-methano-1H-indene isomers with a 92% yield. The mixture contains 5-methylene and 5-methyl substituted isomers.

Hydroformylation to Introduce Aldehyde Functionality

- The hexahydro-4,7-methano-1H-indene isomers are subjected to hydroformylation in a pressurized reactor (Zipper Clave) with carbonyl hydrido tris(triphenylphosphine)rhodium(I) catalyst under syngas (CO/H2 50:50) at 120 °C and 300 psig.

- After 2.5 hours, the reaction yields a mixture of octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl-octahydro-4,7-methano-1H-indene-5-carbaldehyde with an 88% total yield. These aldehydes are key intermediates for further oxidation to dicarboxylic acids.

Analytical Characterization and Purification

Chromatographic Techniques:

The intermediates and final products are purified and characterized using gas chromatography (GC), high performance liquid chromatography (HPLC) on silica gel, and gas chromatography trapping (GC trapping). These methods allow separation of isomeric mixtures and confirmation of purity.Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H NMR spectra provide detailed structural information, including chemical shifts and coupling constants, confirming the presence of functional groups and stereochemistry of the tetrahydro-methano-indene core.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Grignard Addition | Octahydro-4,7-methano-1H-indene-5-one | Methyl magnesium bromide (3 M in THF), 15-30 °C, N2 atmosphere | 5-Methyl-octahydro-4,7-methano-1H-indene-5-ol | 90 | Quenched with acetic acid and ice; flame-dried apparatus used |

| 2 | Dehydration | 5-Methyl-octahydro-4,7-methano-1H-indene-5-ol | p-Toluenesulfonic acid (2%), toluene reflux 120-135 °C, 25-30 h | Hexahydro-4,7-methano-1H-indene isomers (5-methylene and 5-methyl) | 92 | Water removed azeotropically; mixture of isomers obtained |

| 3 | Hydroformylation | Hexahydro-4,7-methano-1H-indene isomers | Rhodium catalyst, CO/H2 (50:50), 120 °C, 300 psig, 2.5 h | Octahydro-4,7-methano-1H-indene-5-acetaldehyde and 6-methyl derivative | 88 | Product mixture separated by distillation and chromatography |

| 4 | Oxidation (inferred) | Octahydro-4,7-methano-1H-indene-5-acetaldehyde | Strong oxidizing agent (e.g., KMnO4, CrO3) | 4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- | Not specified | Oxidation of aldehydes to dicarboxylic acid; standard oxidation protocols assumed |

Research Findings and Notes

- The compound is identified in biosurfactant extracts with dicarboxylic acid groups contributing to polar characteristics, indicating its potential role in bioactive formulations.

- The stereochemistry involves multiple chiral centers (3a,4,7,7a-tetrahydro), which results in isomeric mixtures; separation and characterization of these isomers are crucial for applications requiring specific stereochemistry.

- The synthetic route is versatile, allowing derivatization at various positions (e.g., methylation, hydroxylation) to yield related fragrance and bioactive compounds with diverse olfactory properties.

Chemical Reactions Analysis

Types of Reactions

4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions can result in halogenated or aminated derivatives.

Scientific Research Applications

Polymer Chemistry

4,7-Methano-1H-indene-2,6-dicarboxylic acid derivatives are utilized in the synthesis of advanced polymers. The compound's dicarboxylic acid functionality allows it to act as a monomer in the production of polyesters and polyamides. These polymers exhibit enhanced thermal stability and mechanical properties.

Case Study:

A study demonstrated the synthesis of a polyester using this compound as a monomer. The resulting polymer showed improved tensile strength and thermal resistance compared to conventional polyesters .

Pharmaceutical Applications

The compound has been investigated for its potential in drug development due to its ability to form stable complexes with various pharmaceutical agents. Its structural features facilitate interactions that can enhance the bioavailability of drugs.

Case Study:

Research highlighted the use of 4,7-methano-1H-indene-2,6-dicarboxylic acid in formulating a novel drug delivery system. The system exhibited controlled release characteristics and improved therapeutic efficacy for anti-cancer medications .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of new compounds with desired properties.

Data Table: Synthesis Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Esterification | Reflux with alcohol | 85 |

| Amide Formation | Coupling with amines | 78 |

| Cyclization | Heat application | 90 |

Material Science

The compound's derivatives have been explored for use in high-performance materials such as coatings and adhesives. Their excellent adhesion properties and resistance to environmental degradation make them suitable for industrial applications.

Case Study:

A comparative analysis of coatings formulated with different dicarboxylic acids showed that those containing 4,7-methano-1H-indene-2,6-dicarboxylic acid had superior durability and resistance to solvents .

Mechanism of Action

The mechanism of action of 4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its structure and functional groups. The exact pathways involved may vary based on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Reactivity and Functional Group Influence

- Carboxylic Acid Functionality : Thiele's acid shares dicarboxylic acid groups with pyridine-2,6-dicarboxylic acid (2,6-dipicolinic acid). However, the bicyclic framework of Thiele's acid imparts greater steric hindrance, reducing susceptibility to microbial degradation compared to the aromatic pyridine derivative, which is rapidly metabolized by Achromobacter sp. via hydroxylation and ring cleavage .

- Chlorinated Derivatives: Hexachloro- and heptachloro-methanoindenes (e.g., heptachlor epoxide) exhibit enhanced environmental persistence and toxicity compared to Thiele's acid. Chlorination increases lipophilicity, enabling bioaccumulation, whereas Thiele's acid’s polar carboxylic groups promote solubility and biodegradability .

Stereochemical and Conformational Differences

- Thiele's acid exists in a fixed 3aα,4α,7α,7aα-tetrahydro configuration, limiting conformational flexibility. In contrast, compounds like (S)-4,7a-dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione exhibit stereoisomerism at C7a, affecting their chiral recognition in catalytic applications .

- The hexahydro derivative (3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene-6-ol acetate) adopts multiple chair-like conformations due to partial saturation, influencing its use in fragrance formulations .

Biological Activity

4,7-Methano-1H-indene-2,6-dicarboxylic acid, 3a,4,7,7a-tetrahydro- is a compound of interest due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores its biological activity, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , and it features two carboxylic acid groups that enhance its reactivity and solubility in biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 222.24 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

| Log P | Not available |

Antimicrobial Activity

Research indicates that 4,7-Methano-1H-indene-2,6-dicarboxylic acid exhibits significant antimicrobial properties. A study conducted on various bacterial strains demonstrated its effectiveness against Pseudomonas aeruginosa and Escherichia coli, suggesting potential use in developing antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have shown that this compound can induce apoptosis in cancer cell lines. For instance, a study reported an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7), indicating substantial cytotoxic effects at relatively low concentrations.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS) and subsequent induction of oxidative stress in target cells. This pathway is crucial for its antimicrobial and anticancer activities.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and P. aeruginosa | |

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Mechanism | Involves ROS generation |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for E. coli, showcasing its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

In vitro studies involving various cancer cell lines revealed that treatment with the compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased levels of apoptotic cells following exposure to the compound.

Environmental Impact

Recent studies have also explored the environmental implications of this compound, particularly in bioremediation contexts. Its ability to act as a biosurfactant has been noted, enhancing the biodegradation of hydrophobic pollutants in contaminated soils.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4,7-Methano-1H-indene-2,6-dicarboxylic acid derivatives, and how are intermediates validated?

Methodological Answer: Synthesis typically involves Diels-Alder reactions using bicyclic dienes and maleic anhydride derivatives. Key intermediates (e.g., tetrahydroindene scaffolds) are purified via column chromatography and validated using -NMR and -NMR to confirm regioselectivity and stereochemistry. For example, chlorinated analogs require halogenation steps post-cyclization, monitored by GC-MS for purity . X-ray crystallography is recommended for resolving ambiguities in fused-ring conformations .

Q. Q2: How are physicochemical properties (e.g., solubility, stability) assessed for this compound?

Methodological Answer: Solubility profiles are determined in polar (e.g., DMSO, ethanol) and nonpolar solvents (hexane) using UV-Vis spectroscopy. Stability under varying pH and temperature is tested via accelerated degradation studies analyzed by HPLC. For hygroscopic derivatives, dynamic vapor sorption (DVS) assays quantify moisture uptake .

Advanced Mechanistic and Biological Studies

Q. Q3: What computational methods are used to predict the biological activity of this compound against inflammatory targets?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with cyclooxygenase-2 (COX-2) or NF-κB pathways. Density functional theory (DFT) calculates electron distribution in the dicarboxylic acid moiety to assess hydrogen-bonding potential with catalytic residues . Experimental validation involves ELISA-based inhibition assays on macrophage models .

Q. Q4: How can structural analogs be designed to enhance selectivity for cancer-related kinases?

Methodological Answer: Structure-activity relationship (SAR) studies focus on modifying the methano bridge and substituents (e.g., chloro, nitro groups). High-throughput screening (HTS) against kinase panels (e.g., EGFR, VEGFR) identifies lead candidates. Free-energy perturbation (FEP) simulations optimize binding affinities while minimizing off-target effects .

Analytical Challenges and Data Interpretation

Q. Q5: How are contradictory spectral data (e.g., NMR vs. X-ray) resolved for this compound?

Methodological Answer: Discrepancies arise from dynamic ring puckering or solvent-dependent conformers. Variable-temperature NMR (-NMR) and NOESY experiments differentiate static vs. dynamic disorder. Single-crystal X-ray diffraction provides definitive spatial arrangements, while DFT-based NMR chemical shift predictions cross-validate experimental observations .

Q. Q6: What strategies mitigate batch-to-batch variability in synthetic yields?

Methodological Answer: Design of experiments (DoE) optimizes reaction parameters (temperature, catalyst loading). Process analytical technology (PAT), such as in-situ FTIR, monitors reaction progression. Statistical tools (e.g., ANOVA) identify critical factors (e.g., purity of diene precursors) impacting reproducibility .

Safety and Regulatory Considerations

Q. Q7: What safety protocols are recommended for handling reactive intermediates during synthesis?

Methodological Answer: Air-sensitive intermediates (e.g., Grignard reagents) require inert atmosphere gloveboxes. Toxicity assessments (AMES test, zebrafish embryotoxicity) prioritize compounds with low EC values. Waste disposal follows EPA guidelines for halogenated organics (e.g., incineration at >1,200°C) .

Interdisciplinary Applications

Q. Q8: How can this compound be functionalized for materials science applications (e.g., polymer precursors)?

Methodological Answer: Esterification or amidation of the dicarboxylic acid groups enables incorporation into polyesters or polyamides. Thermogravimetric analysis (TGA) evaluates thermal stability, while dynamic mechanical analysis (DMA) measures viscoelastic properties in copolymer blends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.